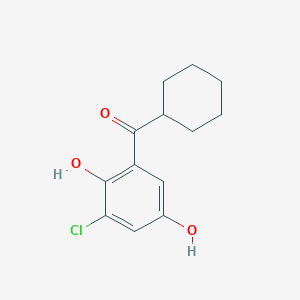![molecular formula C17H20N2O4S B14178651 2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide CAS No. 919997-62-9](/img/structure/B14178651.png)
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide is a chemical compound with the molecular formula C23H23NO4S It is known for its unique structure, which includes a sulfamoyl group and a hydroxyacetamide group attached to a diphenylpropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide typically involves the reaction of 3,3-diphenylpropylamine with sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with N-hydroxyacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfamoyl compounds.
科学研究应用
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
3,3-Diphenylpropylamine: A related compound with similar structural features but lacking the sulfamoyl and hydroxyacetamide groups.
N-Hydroxyacetamide: Shares the hydroxyacetamide group but lacks the diphenylpropyl and sulfamoyl moieties.
Uniqueness
2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and hydroxyacetamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
919997-62-9 |
|---|---|
分子式 |
C17H20N2O4S |
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-(3,3-diphenylpropylsulfamoyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C17H20N2O4S/c20-17(19-21)13-24(22,23)18-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18,21H,11-13H2,(H,19,20) |
InChI 键 |
SJQMYUQMLMJHPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)CC(=O)NO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


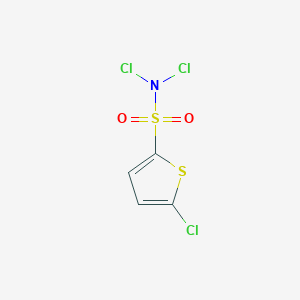
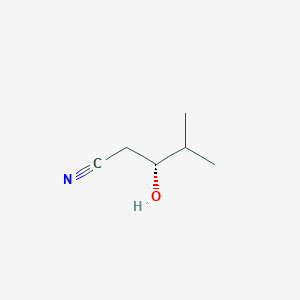
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
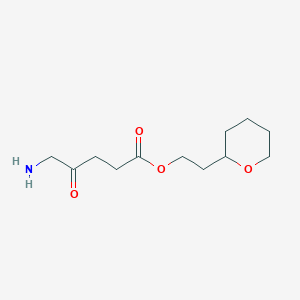
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
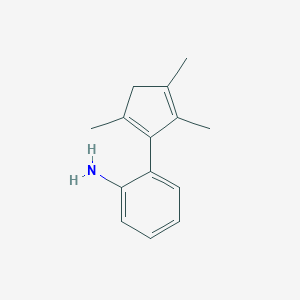
![Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B14178616.png)
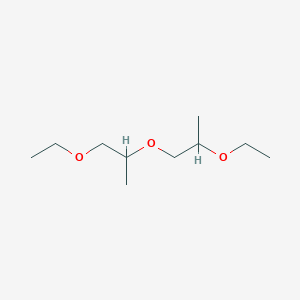
![2-Propyl-4,6-bis[4-(thiophen-2-yl)phenyl]pyrimidine](/img/structure/B14178622.png)

![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)
